molecular formula C16H15N3O2S2 B12269467 N-[(4-hydroxy-4,5,6,7-tetrahydro-1-benzothiophen-4-yl)methyl]-2,1,3-benzothiadiazole-5-carboxamide

N-[(4-hydroxy-4,5,6,7-tetrahydro-1-benzothiophen-4-yl)methyl]-2,1,3-benzothiadiazole-5-carboxamide

Cat. No.: B12269467
M. Wt: 345.4 g/mol
InChI Key: PFQRHPNTAMHUBC-UHFFFAOYSA-N
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Description

N-[(4-hydroxy-4,5,6,7-tetrahydro-1-benzothiophen-4-yl)methyl]-2,1,3-benzothiadiazole-5-carboxamide is a complex organic compound with significant potential in various fields of scientific research This compound is characterized by its unique structure, which includes a benzothiophene ring fused with a benzothiadiazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4-hydroxy-4,5,6,7-tetrahydro-1-benzothiophen-4-yl)methyl]-2,1,3-benzothiadiazole-5-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Benzothiophene Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Hydroxyl Group: The hydroxyl group can be introduced via hydroxylation reactions using reagents such as hydrogen peroxide or osmium tetroxide.

    Formation of the Benzothiadiazole Moiety: This involves the reaction of appropriate amines with sulfur and nitrogen sources under controlled conditions.

    Coupling of the Two Moieties: The final step involves coupling the benzothiophene and benzothiadiazole moieties through a carboxamide linkage, typically using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-[(4-hydroxy-4,5,6,7-tetrahydro-1-benzothiophen-4-yl)methyl]-2,1,3-benzothiadiazole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like PCC (pyridinium chlorochromate) or KMnO4 (potassium permanganate).

    Reduction: The carboxamide group can be reduced to an amine using reducing agents such as LiAlH4 (lithium aluminum hydride).

    Substitution: The benzothiophene ring can undergo electrophilic aromatic substitution reactions with halogens or nitro groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: PCC, KMnO4, or H2O2 (hydrogen peroxide) under acidic or basic conditions.

    Reduction: LiAlH4 or NaBH4 (sodium borohydride) in anhydrous solvents.

    Substitution: Halogens (Cl2, Br2) or nitro compounds (HNO3) in the presence of catalysts like FeCl3 (ferric chloride).

Major Products

    Oxidation: Formation of carbonyl derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of halogenated or nitro-substituted derivatives.

Scientific Research Applications

N-[(4-hydroxy-4,5,6,7-tetrahydro-1-benzothiophen-4-yl)methyl]-2,1,3-benzothiadiazole-5-carboxamide has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and photovoltaic cells.

Mechanism of Action

The mechanism of action of N-[(4-hydroxy-4,5,6,7-tetrahydro-1-benzothiophen-4-yl)methyl]-2,1,3-benzothiadiazole-5-carboxamide involves its interaction with specific molecular targets and pathways. The hydroxyl and carboxamide groups enable the compound to form hydrogen bonds and interact with active sites of enzymes or receptors. This interaction can modulate the activity of these targets, leading to various biological effects. The benzothiophene and benzothiadiazole moieties contribute to the compound’s overall stability and reactivity, enhancing its efficacy in biological systems.

Comparison with Similar Compounds

N-[(4-hydroxy-4,5,6,7-tetrahydro-1-benzothiophen-4-yl)methyl]-2,1,3-benzothiadiazole-5-carboxamide can be compared with similar compounds such as:

    Benzothiophene Derivatives: These compounds share the benzothiophene core but may lack the benzothiadiazole moiety, resulting in different reactivity and applications.

    Benzothiadiazole Derivatives: These compounds contain the benzothiadiazole core but may lack the benzothiophene moiety, affecting their chemical and biological properties.

    Hydroxyl and Carboxamide-Containing Compounds: These compounds possess similar functional groups but different core structures, leading to variations in their reactivity and applications.

The uniqueness of this compound lies in its combined structural features, which confer distinct chemical reactivity and potential for diverse applications in scientific research.

Properties

Molecular Formula

C16H15N3O2S2

Molecular Weight

345.4 g/mol

IUPAC Name

N-[(4-hydroxy-6,7-dihydro-5H-1-benzothiophen-4-yl)methyl]-2,1,3-benzothiadiazole-5-carboxamide

InChI

InChI=1S/C16H15N3O2S2/c20-15(10-3-4-12-13(8-10)19-23-18-12)17-9-16(21)6-1-2-14-11(16)5-7-22-14/h3-5,7-8,21H,1-2,6,9H2,(H,17,20)

InChI Key

PFQRHPNTAMHUBC-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(C=CS2)C(C1)(CNC(=O)C3=CC4=NSN=C4C=C3)O

Origin of Product

United States

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